N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide
Description
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenylsulfanylmethyl group and a methylsulfonylanilino group attached to a propanamide backbone. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.
Properties
IUPAC Name |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-18-16-20(17-30-22-12-8-5-9-13-22)14-15-23(18)25-24(27)19(2)26(31(3,28)29)21-10-6-4-7-11-21/h4-16,19H,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFVSBZOKCYGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the Keap1-Nrf2 protein-protein interaction, which plays a crucial role in regulating oxidative stress . By preventing the ubiquitination and degradation of Nrf2, the compound helps maintain the expression of antioxidant proteins, thereby reducing reactive oxygen species (ROS) accumulation and mitigating oxidative damage.
Comparison with Similar Compounds
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide can be compared with other similar compounds, such as:
Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-: Known for its use in medicinal chemistry and as an analog of fentanyl.
2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide: Utilized in various chemical and biological studies.
The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
